molecular formula C11H12F2O B12239082 4-(Cyclobutoxymethyl)-1,2-difluorobenzene

4-(Cyclobutoxymethyl)-1,2-difluorobenzene

Cat. No.: B12239082
M. Wt: 198.21 g/mol
InChI Key: DJNZPEALJSSLCS-UHFFFAOYSA-N
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Description

4-(Cyclobutoxymethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of a cyclobutyl group attached to a benzene ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding cyclobutylmethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutylmethyl derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

4-(Cyclobutoxymethyl)-1,2-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutoxymethyl)-1,2-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, which can result in changes in cellular processes.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethyl)-1,2-difluorobenzene
  • 4-(Cyclopentylmethyl)-1,2-difluorobenzene
  • 4-(Cyclohexylmethyl)-1,2-difluorobenzene

Comparison: 4-(Cyclobutoxymethyl)-1,2-difluorobenzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

4-(cyclobutyloxymethyl)-1,2-difluorobenzene

InChI

InChI=1S/C11H12F2O/c12-10-5-4-8(6-11(10)13)7-14-9-2-1-3-9/h4-6,9H,1-3,7H2

InChI Key

DJNZPEALJSSLCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC(=C(C=C2)F)F

Origin of Product

United States

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